Fluorophenothiazine dihydrochloride
Description
Fluorophenothiazine dihydrochloride is a phenothiazine derivative characterized by a trifluoromethyl (-CF₃) substitution at the 2-position of the phenothiazine core and a dihydrochloride salt form. The compound’s structure includes a 10-[3-(1-methyl-4-piperazinyl)propyl] side chain, which enhances its pharmacological activity by improving receptor binding affinity and solubility . Phenothiazines are historically significant as antipsychotics, but fluorinated analogs like this compound exhibit enhanced metabolic stability and lipophilicity due to the electron-withdrawing CF₃ group, which reduces oxidative degradation .
Its dihydrochloride form improves aqueous solubility compared to freebase analogs, facilitating formulation in injectable or oral dosage forms .
Properties
CAS No. |
1827-91-4 |
|---|---|
Molecular Formula |
C24H32Cl2F3N3O2S |
Molecular Weight |
554.5 g/mol |
IUPAC Name |
2-[2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H30F3N3O2S.2ClH/c25-24(26,27)19-6-7-23-21(18-19)30(20-4-1-2-5-22(20)33-23)9-3-8-28-10-12-29(13-11-28)14-16-32-17-15-31;;/h1-2,4-7,18,31H,3,8-17H2;2*1H |
InChI Key |
FHKYKCHMWGFEQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fluorophenothiazine dihydrochloride typically involves the reaction of phenothiazine derivatives with fluorinating agents. One common method includes the use of trifluoromethylphenothiazine as a starting material, which undergoes a series of reactions to introduce the fluorine atoms and form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process includes the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .
Chemical Reactions Analysis
Types of Reactions: Fluorophenothiazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Fluorophenothiazine dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fluorophenothiazine dihydrochloride involves its interaction with various molecular targets and pathways:
Dopaminergic Receptors: It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain, which is believed to contribute to its neuroleptic effects.
Hormone Release: It depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis.
Comparison with Similar Compounds
Comparison with Similar Phenothiazine Derivatives
Structural and Functional Differences
The table below compares Fluorophenothiazine dihydrochloride with structurally related phenothiazines:
*Estimated based on structural analogs .
Pharmacological and Physicochemical Properties
- Potency: this compound’s piperazinyl side chain confers higher dopamine receptor affinity than triflupromazine’s dimethylamino group, suggesting superior antipsychotic efficacy .
- Solubility: The dihydrochloride salt increases water solubility (>50 mg/mL) compared to monohydrochloride analogs like chlorpromazine (~5 mg/mL) .
Ecological and Handling Considerations
This compound shares disposal challenges with other phenothiazines, requiring incineration or chemical treatment to prevent environmental persistence.
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